molecular formula C6H7NO2S2 B12344840 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- CAS No. 31090-12-7

3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo-

Cat. No.: B12344840
CAS No.: 31090-12-7
M. Wt: 189.3 g/mol
InChI Key: FVQQWSSTYVBNST-UHFFFAOYSA-N
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Description

3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired thiazoleacetic acid derivative.

Industrial Production Methods: In industrial settings, the production of 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The thiazole ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Alkylated or acylated thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including 3(2H)-thiazoleacetic acid, have shown significant anticancer properties. Research indicates that compounds containing the thiazole core can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that thiazole derivatives exhibited potent antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range . The mechanism of action is often linked to the inhibition of tubulin polymerization, crucial for cancer cell division .

Antimicrobial Properties

The antimicrobial efficacy of thiazole derivatives has been extensively studied. Compounds derived from thiazole have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against drug-resistant strains of Candida . Specifically, certain derivatives demonstrated excellent activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

Anti-inflammatory Effects

Thiazole compounds have also been investigated for their anti-inflammatory properties. Studies have shown that these compounds can act as antagonists to purinergic receptors involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and asthma .

Cardiovascular Applications

Recent research has focused on the cardiovascular effects of thiazole derivatives. In studies involving isolated rat hearts and blood vessels, several new synthetic derivatives were evaluated for their impact on heart rate and contractile response. The findings indicated that these compounds could modulate cardiovascular function, suggesting potential therapeutic applications for conditions like hypertension and heart failure .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. Certain synthesized compounds showed significant activity in animal models, with some exhibiting effects comparable to established medications like ethosuximide . The structure-activity relationship analysis revealed that specific substitutions on the thiazole ring enhance anticonvulsant efficacy.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3(2H)-thiazoleacetic acid derivatives typically involves methods such as Friedel-Crafts acetylation or multi-step organic synthesis techniques. The SAR studies are crucial for understanding how modifications to the thiazole structure can influence biological activity. For example, substituents at specific positions on the thiazole ring can significantly enhance or diminish pharmacological effects .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
AnticancerInhibition of tumor growthPotent antiproliferative activity against cancer cells
AntimicrobialTreatment of bacterial and fungal infectionsEffective against resistant strains like MRSA
Anti-inflammatoryManagement of inflammatory diseasesPotential use in asthma and rheumatoid arthritis
CardiovascularModulation of heart functionPositive effects on heart rate and contractility
AnticonvulsantTreatment of epilepsyComparable efficacy to standard anticonvulsants

Mechanism of Action

The mechanism of action of 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

    Thiazole: A simpler analog with a similar ring structure but lacking the acetic acid and thioxo groups.

    Thiazolidine: Contains a saturated ring structure with similar sulfur and nitrogen atoms.

    Thiazoline: An unsaturated analog with a similar ring structure.

Uniqueness: 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- is unique due to the presence of both the acetic acid and thioxo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, setting it apart from other thiazole derivatives.

Biological Activity

3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- is a compound belonging to the thiazole family, which is known for its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the thioxo group enhances its reactivity and biological activity. Thiazoles and their derivatives have been reported to exhibit a range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties .

Antibacterial Activity

Research has indicated that thiazole derivatives possess significant antibacterial properties. For instance, studies have shown that compounds with thiazole moieties can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Thiazole derivatives have been evaluated for their anticancer potential. In vitro studies demonstrated that certain thiazole compounds could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) without exhibiting cytotoxic effects on normal cells . The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit tumor growth.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives are also noteworthy. Compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various models of inflammation. This activity suggests potential therapeutic applications in treating chronic inflammatory diseases .

The biological activities of 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- are mediated through several mechanisms:

  • Enzyme Inhibition : Thiazole derivatives can act as inhibitors of key enzymes involved in bacterial metabolism and inflammatory pathways.
  • Receptor Modulation : Some thiazoles may interact with specific receptors, modulating signaling pathways that lead to cellular responses such as apoptosis in cancer cells.
  • Oxidative Stress Induction : Certain studies suggest that these compounds can increase oxidative stress in target cells, leading to cell death in cancerous tissues.

Study on Antibacterial Activity

A study published in the Journal of Emerging Technologies reported the synthesis and evaluation of various thiazole derivatives against multiple bacterial strains. The results indicated that compounds with a 4-methyl substitution exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

CompoundBacterial StrainZone of Inhibition (mm)
Thiazole AStaphylococcus aureus15
Thiazole BEscherichia coli18
Thiazole CPseudomonas aeruginosa12

Study on Anticancer Activity

Research conducted on the anticancer effects of thiazole derivatives demonstrated significant inhibition of cell proliferation in MCF-7 cells. The study utilized various concentrations (5-200 μg/mL) to determine the IC50 values for each compound tested.

CompoundIC50 (μg/mL)Cell Line
Thiazole D50MCF-7
Thiazole E75HepG2

Properties

CAS No.

31090-12-7

Molecular Formula

C6H7NO2S2

Molecular Weight

189.3 g/mol

IUPAC Name

2-(4-methyl-2-sulfanylidene-1,3-thiazol-3-yl)acetic acid

InChI

InChI=1S/C6H7NO2S2/c1-4-3-11-6(10)7(4)2-5(8)9/h3H,2H2,1H3,(H,8,9)

InChI Key

FVQQWSSTYVBNST-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=S)N1CC(=O)O

Origin of Product

United States

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